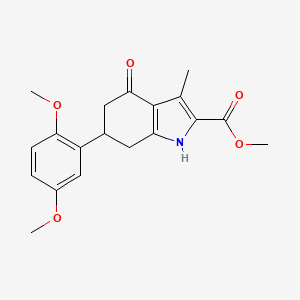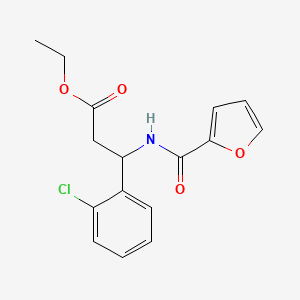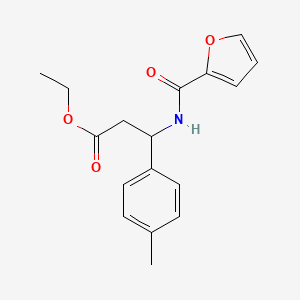![molecular formula C20H22ClNO5 B4302086 ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate](/img/structure/B4302086.png)
ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate
説明
Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied extensively. In
作用機序
The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate binds to the colchicine binding site on tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate has been shown to have antioxidant activity, which may contribute to its overall therapeutic potential. ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components.
実験室実験の利点と制限
One of the main advantages of ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate for lab experiments is its specificity for the colchicine binding site on tubulin. This specificity allows for precise targeting of cancer cells and may reduce the risk of off-target effects. However, ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate also has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate. One area of interest is the development of more effective delivery methods for ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate, such as nanoparticles or liposomes. Another potential direction is the investigation of the combination of ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate with other chemotherapeutic agents to enhance its antitumor activity. Additionally, the potential use of ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate in the treatment of inflammatory diseases such as rheumatoid arthritis warrants further investigation.
Conclusion
In conclusion, ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate is a promising compound with potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied extensively. Future research directions for ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate include the development of more effective delivery methods and investigation of its potential use in combination with other chemotherapeutic agents.
科学的研究の応用
Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-4-27-19(23)12-16(14-7-5-6-8-15(14)21)22-20(24)13-9-10-17(25-2)18(11-13)26-3/h5-11,16H,4,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOGJDNXPGPKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chlorophenyl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4302033.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B4302042.png)

![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B4302047.png)
![ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302064.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302071.png)

![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302096.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)
![ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate](/img/structure/B4302104.png)

![ethyl 3-(4-methylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B4302121.png)